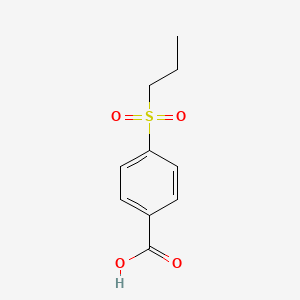
Potassium 3-Indoleacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 3-Indoleacetate is a potassium salt of indole-3-acetic acid, a naturally occurring plant hormone in the auxin family. This compound plays a crucial role in plant growth and development, influencing processes such as cell elongation, root formation, and response to light and gravity.
作用機序
Target of Action
Potassium 3-Indoleacetate, also known as potassium 2-(1H-indol-3-yl)acetate or Potassium 1H-indole-3-acetate, is a compound that primarily targets various biochemical pathways in microorganisms . It is produced by bacterial species and plays a significant role in their growth, development, and interaction with plants .
Mode of Action
This compound interacts with its targets by participating in various biochemical reactions. It is synthesized by bacteria and used as a phytohormone to interact with plants as part of their colonization strategy . This interaction includes phytostimulation and circumvention of basal plant defense mechanisms .
Biochemical Pathways
This compound is involved in several biosynthesis pathways reported in microorganisms. These include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . These pathways interact with each other through common key genes to constitute a network of this compound biosynthesis .
Pharmacokinetics
It is known that potassium compounds, in general, have high gi absorption . More research is needed to understand the specific ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It is known to regulate almost all aspects of plant growth and development . High levels of this tryptophan metabolite may indicate a depletion of tryptophan .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of digestive disorders can leave large amounts of undigested protein in the gut lumen and may increase levels of this compound
準備方法
Synthetic Routes and Reaction Conditions
Potassium 3-Indoleacetate can be synthesized through several methods. One common approach involves the reaction of indole-3-acetic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, where indole-3-acetic acid is dissolved in water, and potassium hydroxide is added gradually. The mixture is stirred until the reaction is complete, resulting in the formation of potassium 1H-indole-3-acetate.
Industrial Production Methods
In industrial settings, the production of potassium 1H-indole-3-acetate may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the purification of the final product can be achieved through crystallization or other separation techniques to ensure high purity and quality.
化学反応の分析
Types of Reactions
Potassium 3-Indoleacetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of indole-3-carboxylic acid.
Reduction: Reduction reactions can convert the compound into indole-3-ethanol.
Substitution: Substitution reactions can occur at the indole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Indole-3-carboxylic acid.
Reduction: Indole-3-ethanol.
Substitution: Various substituted indole derivatives, depending on the reagents used.
科学的研究の応用
Potassium 3-Indoleacetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various indole derivatives, which are important in medicinal chemistry.
Biology: The compound is studied for its role in plant physiology and development, particularly in understanding auxin signaling pathways.
Medicine: Research explores its potential therapeutic applications, including its effects on cell growth and differentiation.
Industry: It is used in the agricultural sector to promote plant growth and enhance crop yields.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: The parent compound, which is also a natural auxin.
Indole-3-butyric acid: Another synthetic auxin with similar functions but different chemical structure.
Naphthaleneacetic acid: A synthetic auxin used in agriculture.
Uniqueness
Potassium 3-Indoleacetate is unique due to its potassium salt form, which enhances its solubility and stability compared to its parent compound, indole-3-acetic acid. This makes it more suitable for certain applications, particularly in agricultural formulations where solubility and stability are crucial.
特性
CAS番号 |
2338-19-4 |
|---|---|
分子式 |
C10H9KNO2 |
分子量 |
214.28 g/mol |
IUPAC名 |
potassium;2-(1H-indol-3-yl)acetate |
InChI |
InChI=1S/C10H9NO2.K/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5H2,(H,12,13); |
InChIキー |
GFKUBOUAPPROAC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)[O-].[K+] |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)O.[K] |
| 2338-19-4 | |
ピクトグラム |
Corrosive; Irritant |
関連するCAS |
87-51-4 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


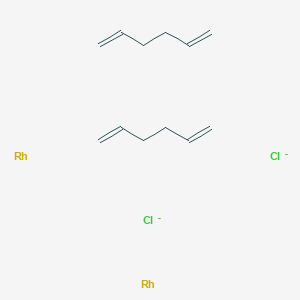
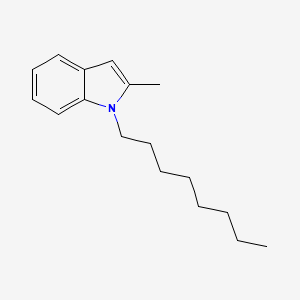
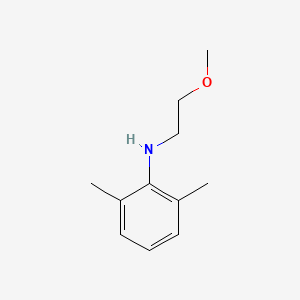


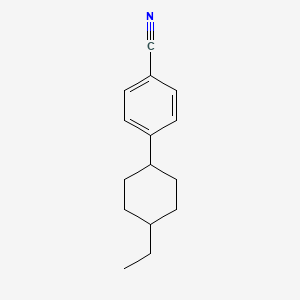
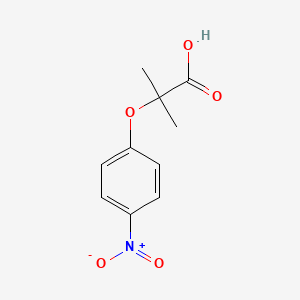
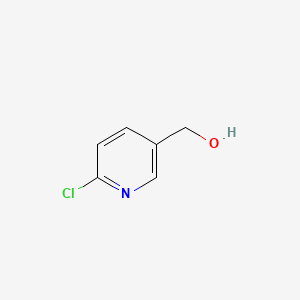
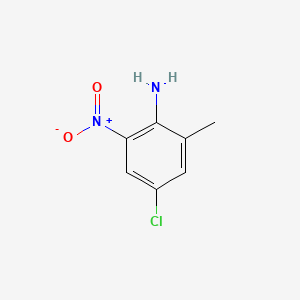
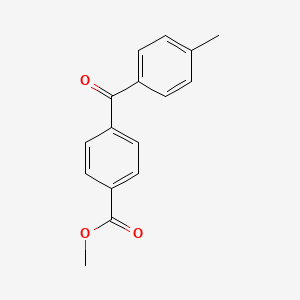

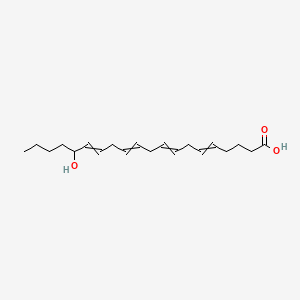
![3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid](/img/structure/B1360363.png)
